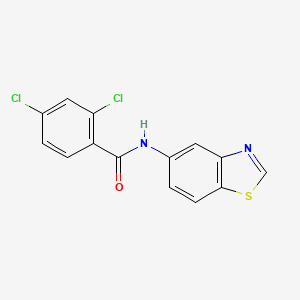

N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide

Description

N-(1,3-Benzothiazol-5-yl)-2,4-dichlorobenzamide is a synthetic small molecule characterized by a benzothiazole moiety linked via an amide bond to a 2,4-dichlorobenzoyl group.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-1-3-10(11(16)5-8)14(19)18-9-2-4-13-12(6-9)17-7-20-13/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUMOYJQEYKJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide typically involves the condensation of 2-aminobenzenethiol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from benzothiazole structures have shown promising results against human breast cancer cells (IC50 values in the nanomolar range) and other cancer types such as colon and liver cancers .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.2 | Induces apoptosis |

| Compound B | HepG2 (Liver) | 4.3 | Cell cycle arrest |

| Compound C | A549 (Lung) | 44 | Apoptosis induction |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent . The mechanisms underlying its antibacterial effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 22 | 5 µg/mL |

| Staphylococcus aureus | 20 | 10 µg/mL |

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, this compound has been investigated for potential applications in treating other diseases. Research suggests that benzothiazole derivatives may possess anti-inflammatory properties and could be explored for conditions like arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In medicinal applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Structure-Activity Relationship (SAR) Insights

Halogen Substitution Patterns

- Position and Number of Halogens: The 2,4-dichloro substitution in the target compound contrasts with Alda-1’s 2,6-dichloro configuration. The meta-substitution in Alda-1 enhances ALDH2 activation by optimizing steric and electronic interactions with the enzyme’s active site .

Heterocyclic Moieties

- Benzothiazole vs. Benzodioxole/Thiazole :

- Benzothiazole’s sulfur atom and aromaticity may facilitate π-π stacking or hydrogen bonding, distinct from benzodioxole’s oxygen-rich structure (Alda-1), which likely enhances solubility .

- Thiazole-containing analogues () exhibit specific enzyme inhibition, suggesting heterocycle choice directly impacts target selectivity.

Linker and Functional Groups

- Amide vs. Sulfonamide Linkers :

- The corrected compound in highlights the critical role of the sulfonamide group in GPCR activation, as the original amide-linked analogue showed weaker activity .

Biological Activity

N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide is a compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound consists of a benzothiazole moiety linked to a dichlorobenzamide structure. The presence of the benzothiazole ring is crucial for its biological activity, as it allows for interaction with various biological targets.

1. Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria by targeting essential enzymes such as DNA gyrase and dihydroorotase. For instance, certain derivatives have exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (mg/ml) | Reference |

|---|---|---|---|

| 11a | Listeria monocytogenes | 0.10–0.25 | |

| 11b | Staphylococcus aureus | 0.15 | |

| 19a | Enterococcus faecalis | 3.13 |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators. Notably, this compound has demonstrated cytotoxic effects against several cancer cell lines in vitro .

3. Anti-inflammatory Activity

Benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in the context of chronic inflammatory diseases where these compounds may provide therapeutic benefits .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by modulating key regulatory proteins.

- Cytokine Modulation : The anti-inflammatory effects are mediated through the downregulation of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant strains of bacteria. This compound was among the most potent compounds tested, showing significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.